2,3-Diiodonaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-diiodonaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAIAGCHIYVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Diiodonaphthalene
Overview of Historical and Contemporary Synthetic Approaches
Historically, the synthesis of 2,3-diiodonaphthalene (B2993581) has been challenging, with early reports often lacking detailed synthetic procedures or resulting in very low yields. tandfonline.comtandfonline.com For instance, one of the earliest mentions of this compound provided no synthesis details, while another method starting from 2,3-diaminonaphthalene (B165487) yielded a mere 0.5% of the desired product. tandfonline.comtandfonline.com Another approach involved the cyclization of 2,3-bis(iodoethynyl)benzene. tandfonline.comtandfonline.com
Contemporary methods have sought to overcome these limitations by developing more practical and higher-yielding syntheses. A significant advancement involves the use of naphthalene (B1677914) bis(hexachlorocyclopentadiene) adducts, which allows for selective substitution at the β-position (C2 and C3) of the naphthalene ring system. tandfonline.comresearchgate.net This strategy circumvents the inherent preference of naphthalene to undergo electrophilic substitution at the more reactive α-position (C1). tandfonline.com
Direct Iodination Strategies for Naphthalene Systems
Direct iodination of naphthalene is a common method for introducing iodine atoms onto the aromatic ring. However, due to the low reactivity of molecular iodine, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). jove.com
Electrophilic Iodination Mechanistic Studies
The mechanism of electrophilic aromatic substitution is a two-step process. masterorganicchemistry.com First, the aromatic ring attacks the electrophile, leading to the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com This is followed by a rapid deprotonation to restore the aromaticity of the ring. masterorganicchemistry.com In the context of iodination, various systems have been developed to generate the necessary electrophilic iodine species.
I2-NaIO3-H2SO4 Systems in Aqueous Acetic Acid
A well-studied system for the iodination of naphthalenes involves the use of molecular iodine (I2), sodium iodate (B108269) (NaIO3), and sulfuric acid (H2SO4) in an aqueous acetic acid medium. researchgate.netasianpubs.org Kinetic studies of this system have suggested the formation of an electrophilic iodonium species (I+) which is responsible for the iodination of the naphthalene nucleus. researchgate.netasianpubs.org The reactions are typically carried out by heating the reaction mixture. researchgate.netasianpubs.org This method has been applied to both activated and deactivated naphthalene derivatives. researchgate.netasianpubs.org The general concept is that an oxidizing agent, in this case, sodium iodate in an acidic medium, converts molecular iodine into a more reactive electrophile. asianpubs.org
Potassium Bromate (B103136) and Potassium Iodide in Hydrochloric Acid
Another effective method for the iodination of aromatic compounds, including naphthalene, utilizes a mixture of potassium bromate (KBrO3) and potassium iodide (KI) in the presence of hydrochloric acid (HCl). researchgate.netproquest.com This system allows for the iodination of various arenes, with the reaction conditions being adaptable for both activated and deactivated substrates. researchgate.net For benzene (B151609), naphthalene, and deactivated arenes, the reaction is typically carried out in an aqueous acetic acid medium, providing good yields of the iodoarenes. researchgate.net The underlying principle is the in-situ generation of an electrophilic iodonium cation from the oxidation of iodide ions. mdma.ch
Formation of Electrophilic Iodonium Species
The formation of a potent electrophilic iodine species is crucial for the direct iodination of aromatic rings. jove.com While molecular iodine itself is a weak electrophile, its reaction with an oxidizing agent generates a more reactive species. jove.comwikipedia.org For instance, treating iodine with nitric acid can produce the electrophilic iodine cation (I+). wikipedia.org Other systems, such as those involving periodic acid (H5IO6) or a mixture of potassium iodate and iodine in concentrated sulfuric acid, have also been shown to generate powerful iodinating agents like the triiodine cation (I3+). wikipedia.orgacs.org
Iodination of Naphthalene Bis(hexachlorocyclopentadiene) Adducts
A highly effective and practical synthesis of this compound utilizes the naphthalene-bis(hexachlorocyclopentadiene) adduct as a starting material. tandfonline.comresearchgate.netsigmaaldrich.com This adduct is a precursor that facilitates the synthesis of substituted naphthalenes that are otherwise difficult to obtain. sigmaaldrich.comchemicalbook.com The key advantage of this method is its ability to direct electrophilic substitution to the β-position of the naphthalene core, overcoming the natural α-directing tendency of the unsubstituted ring. tandfonline.comtandfonline.com
The synthesis involves a two-step process:
Iodination of the adduct: The naphthalene-bis(hexachlorocyclopentadiene) adduct is iodinated in methanesulfonic acid. tandfonline.comsigmaaldrich.com This reaction proceeds smoothly at room temperature to yield the diiodo derivative. tandfonline.com
Retro Diels-Alder Reaction: The resulting diiodinated adduct is then subjected to a retro Diels-Alder reaction, typically combined with sublimation, to yield this compound. tandfonline.comresearchgate.net This step effectively removes the hexachlorocyclopentadiene (B6142220) moieties, restoring the naphthalene aromatic system. tandfonline.com
This synthetic route has been shown to be practical for producing significant quantities of this compound. tandfonline.com
Reaction in Methanesulfonic Acid
Electrophilic Iodocyclization of Aryl Propargyl Alcohols
A versatile method for constructing iodinated naphthalene systems involves the electrophilic iodocyclization of aryl propargyl alcohols. nih.gov This strategy is atom-economical and often proceeds under mild conditions using simple iodine sources. researchgate.net The reaction cascade typically involves the formation of a diiodinated dihydronaphthalene intermediate, which is then aromatized.
The reaction begins with an aryl propargyl alcohol, which, when treated with an electrophilic iodine source (like I₂), undergoes a 6-endo-dig cyclization. nih.gov This process involves the attack of the aromatic ring onto the alkyne, which is activated by the iodine electrophile. A subsequent attack by an iodide ion on the resulting vinyl cation or a related intermediate leads to the formation of a diiodinated dihydronaphthalene. acs.orgresearchgate.net The presence of a small amount of water has been noted as essential for this type of electrophilic cyclization. researchgate.netresearchgate.net
Table 3: Electrophilic Iodocyclization for Naphthalene Synthesis
| Reactant Type | Reagent | Key Intermediate | Final Product Type |
|---|
Data sourced from The Journal of Organic Chemistry and Chemical Communications. nih.govacs.org
Formation of Diiodinated Dihydronaphthalenes
Other Novel or Emerging Synthetic Strategies
An alternative and direct route to this compound involves the cyclization of a precursor that already contains the necessary carbon framework and iodine atoms. The cyclization of substrates like 2,3-bis(iodoethynyl)benzene has been reported as a method to synthesize this compound. tandfonline.com While specific conditions for the parent benzene system are not detailed in the searched literature, related reactions provide insight. For instance, gold-catalyzed hydroarylating cyclization of 1,2-bis(2-iodoethynyl)benzenes has been used to form substituted naphthalenes. acs.org Furthermore, thermal cyclization of related enediyne systems, such as nickel(II) 2,3-bis(iodoethynyl)porphyrins, occurs at elevated temperatures (190 °C), suggesting that a similar thermal approach could be applicable. nih.gov
Transformations from 2,3-Diaminonaphthalene Precursors
A direct and efficient route for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2,3-diaminonaphthalene. This transformation provides a facile method for introducing two iodine atoms onto the naphthalene core at the 2 and 3 positions.
The synthesis is effectively a one-pot procedure. The process begins with the diazotization of 2,3-diaminonaphthalene. This is achieved by reacting the diamine with sodium nitrite (B80452) in the presence of an acid, such as sulfuric acid, at low temperatures to form the unstable bis-diazonium salt. This intermediate is then treated in situ with a solution of potassium iodide. The iodide ions displace the diazonium groups, leading to the formation of this compound. A study by Allared, Hellberg, and Pelcman reports achieving a notable yield for this conversion.
Table 1: Synthesis of this compound from 2,3-Diaminonaphthalene
| Reactant | Reagents | Product | Yield (%) | Reference |
| 2,3-Diaminonaphthalene | 1. H₂SO₄, NaNO₂ 2. KI | This compound | 75 |
Regioselective Iodination of Naphthalenide and Naphthalen-di-ide Inverse Crowns
The use of inverse crowns in synthesis offers a sophisticated method for the regioselective functionalization of aromatic compounds. Inverse crowns are ring structures composed of metal cations that can encapsulate an anionic guest. nih.gov This templating effect can direct reactions to specific positions on the guest molecule.
Research into alkali metal magnesiates has led to the development of novel inverse crowns for the functionalization of naphthalene. rsc.orgrsc.org Specifically, the potassium magnesiate [KMg(TMP)₂(nBu)] (where TMP = 2,2,6,6-tetramethylpiperidide) reacts with naphthalene to generate a hexameric inverse crown, [KMg(TMP)₂(2–C₁₀H₇)]₆. rsc.orgrsc.org In this structure, the naphthalene guest anions are regioselectively magnesiated at the 2-position. rsc.orgrsc.org
Subsequent reaction of this naphthalenide inverse crown with iodine provides a pathway to iodinated naphthalenes. When an isolated suspension of the inverse crown is treated with iodine in a tetrahydrofuran (B95107) (THF) solution, 2-iodonaphthalene (B183038) is produced with high yield. rsc.org This reactivity demonstrates the utility of the inverse crown as an intermediate for regioselective synthesis. rsc.orgrsc.org Further studies have shown that a related 1,4-dimagnesiation of naphthalene can be achieved, which upon iodination, leads to 1,4-diiodonaphthalene. rsc.orgrsc.org
Table 2: Regioselective Iodination of Naphthalene via Inverse Crown Intermediate
| Naphthalene Pre-complexing Agent | Intermediate Inverse Crown | Electrophile | Product | Yield (%) | Reference |
| [KMg(TMP)₂(nBu)] | [KMg(TMP)₂(2–C₁₀H₇)]₆ | Iodine (I₂) | 2-Iodonaphthalene | 84 | rsc.org |
Chemical Reactivity and Transformative Potential of 2,3 Diiodonaphthalene
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For 2,3-diiodonaphthalene (B2993581), these reactions provide a powerful toolkit for extending its molecular structure. The two iodine substituents can be selectively or fully replaced, allowing for the introduction of a wide array of functional groups.
Palladium catalysis is at the forefront of cross-coupling chemistry, and methods like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are routinely used to functionalize aryl halides. organic-chemistry.org As an aryl di-iodide, this compound is an excellent substrate for these transformations due to the high reactivity of the C–I bond in the key oxidative addition step of the catalytic cycle. harvard.edulibretexts.org
The Suzuki-Miyaura coupling facilitates the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for creating biaryl structures or introducing alkyl and vinyl groups. numberanalytics.com Typical conditions involve a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, with phosphine (B1218219) ligands and a base such as potassium carbonate or cesium fluoride. harvard.edunumberanalytics.com For substrates like this compound, this method allows for the stepwise or simultaneous addition of two new carbon substituents.
The Sonogashira coupling reaction joins aryl halides with terminal alkynes, creating aryl-alkyne structures. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. bohrium.com The reaction of this compound can yield di-alkynylated naphthalene (B1677914) derivatives, which are valuable precursors for larger polycyclic aromatic systems. nih.gov For instance, the coupling of iodo-naphthalenes with various terminal alkynes proceeds efficiently under palladium/copper or iron-based catalytic systems. mdpi.comlookchem.commdpi.com A synthetic route to N-phenyl-2,3-naphthalimide utilizes the Sonogashira coupling of this compound as a key step. chemsrc.com
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgnih.gov This reaction has broad applications in the synthesis of pharmaceuticals and organic materials where anilino-naphthalene structures are required. The process uses a palladium catalyst with specialized, bulky phosphine ligands (e.g., BINAP, SPhos) and a strong or weak base depending on the substrate's sensitivity. organic-chemistry.orglibretexts.orgwuxiapptec.com The reaction can be used to introduce primary or secondary amines at the 2- and 3-positions of the naphthalene core. wikipedia.org
Table 1: Overview of Palladium-Mediated Coupling Reactions
| Reaction Name | Reactants | Typical Catalyst/Ligand | Typical Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | C-C |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | C-C (sp) |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃/BINAP, XPhos | NaOtBu, K₂CO₃ | C-N |
The introduction of fluorine-containing groups into organic molecules can dramatically alter their physical and biological properties. escholarship.orgresearchgate.net this compound serves as a substrate for fluoroalkylation, enabling the synthesis of complex fluorinated aromatic compounds.
Research has shown that this compound can react with α,ω-difunctionalized perfluoroalkyl nucleophiles to yield novel ring systems. Specifically, it reacts with dizinc (B1255464) reagents designed to transfer perfluoroalkyl chains, such as those derived from 1,4-diiodooctafluorobutane, to produce perfluoroalkyl-annulated products. researchgate.net This type of reaction involves the formation of two new C-C bonds between the naphthalene core and the perfluoroalkyl chain, resulting in a new fused ring system containing a fluorinated bridge.
The key reagents used to achieve these fluoroalkylation transformations are organozinc compounds. researchgate.net Dizinc reagents derived from α,ω-diiodoperfluoroalkanes are effective for coupling with dihaloarenes like this compound. researchgate.net The reaction proceeds via a cross-coupling mechanism, often mediated by a transition metal catalyst, where the organozinc species transfers the perfluoroalkyl group to the naphthalene scaffold. The use of solvents like DMPU can significantly influence the reaction yields, although its effect varies depending on the specific zinc reagent used. researchgate.net
Table 2: Fluoroalkylation of Dihaloarenes with Dizinc Reagent [I-Zn-(CF₂)₄-Zn-I]
| Substrate | Product | Yield (%) | Notes |
|---|---|---|---|
| 2,3-Diiodopyridine | Octafluorotetrahydroquinoline | 99% | Yield increased with optimized reagent preparation. |
| 1,2-Diiodobenzene | Octafluorotetrahydronaphthalene | 80% | Yield increased with optimized reagent preparation. |
| This compound | Octafluorotetrahydroanthracene | Moderate | Forms a new fused perfluorinated ring. researchgate.net |
| 1,8-Diiodonaphthalene (B175167) | Perfluorotetrahydroacenaphthylene | ~100% | Exceptionally prone to fluoroalkylation. researchgate.net |
Reactions with Perfluoroalkyl Nucleophiles
Fluoroalkylation Products
Ring-Forming Reactions and Cyclization Chemistry
The dual reactivity of this compound makes it an ideal precursor for constructing additional rings onto the naphthalene framework, leading to the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems.
One significant application is in the synthesis of naphthalimide derivatives. For example, this compound can be converted into N-phenyl-2,3-naphthalimide through a sequence likely involving a dicarbonylation and coupling with aniline, forming two new rings (a cyclopentanedione and a pyrrolidinone ring) fused to the naphthalene core. chemsrc.com Fluorescent 2,3-naphthalimide derivatives, which are valuable in materials science, can also be synthesized through intramolecular didehydro-Diels–Alder reactions of precursors that build the naphthalimide structure. rsc.org
Furthermore, 2,3-dihalonaphthalenes are key starting materials for building acenes through cyclization strategies. The synthesis of anthracene (B1667546) derivatives has been achieved starting from 2,3-dibromonaphthalene (B89205) via a palladium-catalyzed coupling with alkynylzinc reagents, which then undergo a Bergman cyclization to form the central ring of the anthracene system. The Bergman cyclization, a thermal or photochemical reaction of an enediyne to form a p-benzyne diradical, is a powerful ring-forming tool. nih.govirb.hrorganic-chemistry.org This reactive intermediate can then abstract hydrogen atoms to complete the aromatization. organic-chemistry.org A similar strategy using this compound as the starting material provides a pathway to substituted anthracenes and other higher acenes.
Precursor for Complex Organic Frameworks
The ability to build larger, conjugated systems from this compound extends to the synthesis of complex organic frameworks, most notably polycyclic aromatic hydrocarbons (PAHs). wikipedia.orguhmreactiondynamics.orgiarc.fr PAHs are a class of molecules made of fused aromatic rings and are of great interest for their applications in organic electronics as semiconductors.
Pentacene (B32325), a PAH consisting of five linearly fused benzene (B151609) rings, is a benchmark organic semiconductor. nih.govwikipedia.org The synthesis of functionalized pentacenes has been approached using 2,3-dihalonaphthalene precursors. For example, 6,13-bis(trimethylsilyl)pentacene was synthesized through a coupling reaction involving a diiodonaphthalene, followed by an aromatization step. acs.org The strategic goal of using the 2,3-disubstituted naphthalene is to build the central rings of the pentacene framework, leading to 2,3-disubstituted pentacene derivatives. These derivatives are of interest because substitutions can improve solubility and tune the electronic properties of the material for applications in devices like organic thin-film transistors.
Applications in Advanced Materials Science
Development of π-Electronic Organic Materials
π-electronic organic materials are characterized by their extended systems of alternating single and double bonds, which allow for the delocalization of electrons. This property is the basis for their use in applications such as organic semiconductors. 2,3-Diiodonaphthalene (B2993581) serves as a key starting material for elaborating the naphthalene (B1677914) core into larger, more complex π-conjugated structures.
Rubrene (B42821) (5,6,11,12-tetraphenyltetracene) is a polycyclic aromatic hydrocarbon known for its high charge carrier mobility, making it a benchmark material in organic electronics. wikipedia.org Its synthesis is typically achieved by treating 1,1,3-triphenyl-2-propyn-1-ol with thionyl chloride. wikipedia.orgsciencemadness.org While this compound is a crucial precursor for the synthesis of related linear acenes like pentacenes, its specific role as a direct intermediate in the primary synthetic routes to rubrene is not prominently documented in scientific literature. The synthesis of acenes often relies on building blocks that can be coupled to form the extended aromatic system, a role for which di-halogenated compounds are well-suited.
Research has specifically identified this compound as a key precursor in the synthesis of extended benzodioxins. The development of synthetic routes to this compound was undertaken precisely for this purpose. Dioxins are heterocyclic compounds containing a central dioxin ring. wikipedia.org The synthesis of complex dioxin-containing structures, such as those for potential use as PARP1 inhibitors, often involves the cyclization of precursors like 2,3-dihydroxybenzoic acid derivatives with reagents like 1,2-dibromoethane. nih.gov The presence of the two iodine atoms in this compound provides the necessary reactive handles to build these extended, fused ring systems through various cross-coupling reactions.
The utility of this compound is well-established in the synthesis of substituted pentacenes, which are highly studied organic semiconductors. sigmaaldrich.com The synthesis of 2,3-disubstituted pentacenes has been achieved through homologation methods, which involve the extension of a smaller aromatic ring system. nih.gov In these methods, this compound can be reacted with organometallic reagents, such as zirconacyclopentadienes, to construct the additional rings required to form the pentacene (B32325) core. nih.gov
One documented synthetic approach involves the coupling of a bicyclic dilithiobutadiene with diiodonaphthalene, followed by an aromatization step to yield the final pentacene structure. acs.org This strategy highlights the importance of the diiodo- functionality in facilitating the key bond-forming reactions. The table below outlines a representative reaction for creating a substituted pentacene.
| Reactants | Reagents/Conditions | Product | Application | Reference |
| This compound, bicyclic dilithiobutadiene | 1. Coupling Reaction2. Aromatization | 6,13-Bis(trimethylsilyl)pentacene | Organic Semiconductor Precursor | acs.org |
This approach allows for the creation of various 2,3-disubstituted pentacenes, enabling the fine-tuning of the electronic properties and solubility of the final material for applications in devices like organic field-effect transistors (OFETs). sigmaaldrich.comnih.gov
Extended Benzodioxins
Functional Materials for Optoelectronics
Optoelectronic materials interact with light to produce an electrical signal or vice versa. The tailored π-conjugated systems derived from this compound are integral to creating functional materials for this field.
While this compound is a building block for larger π-systems, it is not typically a direct precursor for molecules classified solely as fluorescent dyes. beilstein-journals.org The synthesis of such dyes often involves specific structural motifs and functional groups designed to maximize fluorescence quantum yield. nih.gov For instance, compounds like DiOC2(3) (3,3′-Diethyloxacarbocyanine, iodide) and DiI are well-known fluorescent dyes used for staining cell membranes. biotium.comwikipedia.org However, many of the advanced materials synthesized from this compound, such as ethyne-substituted pentacenes, do exhibit fluorescence as one of their key optoelectronic properties. sigmaaldrich.com These pentacene derivatives have been investigated as potential red emitters. sigmaaldrich.com Therefore, this compound contributes to the creation of fluorescent materials rather than being a starting point for traditional dyes.
Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. Their molecular structure is typically composed of rigid, rod-shaped molecules (mesogens). jmchemsci.comajchem-a.com The naphthalene moiety is a common component in the design of liquid crystal materials due to its rigid, planar aromatic structure. worktribe.com For instance, 2,6-disubstituted naphthalenes have been used to create nematic materials with high optical anisotropy. worktribe.com
Although specific examples of liquid crystals synthesized directly from this compound are not prevalent in the reviewed literature, its role as a precursor for complex, multi-ring aromatic systems makes it a valuable tool in this field. The synthesis of liquid crystals often involves palladium-catalyzed cross-coupling reactions to link various aromatic units together, a process for which diiodo-compounds are ideal starting materials. worktribe.com The ability to build upon the this compound framework allows for the systematic design of new mesogens with potentially novel liquid crystalline phases and properties. ajchem-a.com
Fluorescent Dyes
Role as Building Block in Conjugated Oligomers and Polymers
This compound is a key intermediate used in the synthesis of advanced organic materials, particularly conjugated oligomers and polymers. Its rigid, planar naphthalene core and the presence of two reactive iodine atoms at the 2- and 3-positions make it an excellent building block for creating extended π-conjugated systems through various cross-coupling reactions. These polymers are integral to the field of organic electronics, finding use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). lookchem.commdpi.com
The primary synthetic routes for incorporating the 2,3-naphthalene moiety into polymer backbones are palladium-catalyzed polycondensation reactions. wiley-vch.demdpi.com Methodologies like the Suzuki-Miyaura coupling, Stille coupling, and Direct Arylation Polymerization (DAP) are widely employed. rsc.orglibretexts.orgwikipedia.org In these processes, this compound (or its derivatives) can act as a dihalide monomer that is coupled with a co-monomer, such as a molecule containing two organoboron groups (for Suzuki coupling) or two organotin groups (for Stille coupling), to form the polymer chain. libretexts.orgwikipedia.org
The choice of polymerization method can significantly influence the properties of the resulting polymer, such as molecular weight and yield, which in turn affect the material's performance. mdpi.com For instance, research on related 2,3-dialkoxynaphthalene-based polymers has shown that Direct Arylation Polymerization can produce materials with higher molecular weights and fewer structural defects compared to traditional Suzuki polycondensation. mdpi.com
Research Findings:
A notable example is the synthesis of the donor-acceptor conjugated polymer Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT), which utilizes a 2,3-dialkoxynaphthalene derivative. mdpi.com This polymer was synthesized via both DAP and Suzuki polycondensation (SPC), allowing for a direct comparison of the methods. The study found that the DAP method was more efficient, yielding a polymer with a higher molecular weight and in greater quantity. mdpi.com The incorporation of the naphthalene unit is intended to fine-tune the optical and electrochemical properties of the polymer by extending the conjugation of the fused ring structure. mdpi.com
Below are data tables summarizing the synthesis and properties of this representative polymer, illustrating the impact of the synthetic method and the characteristics endowed by the naphthalene-based building block.
Table 1: Comparison of Synthesis Methods for a 2,3-Dialkoxynaphthalene-Based Polymer (PEHONDTBT)
This table compares the results of synthesizing the polymer PEHONDTBT using Direct Arylation Polymerization (DAP) versus Suzuki Polycondensation (SPC), based on data from a study on dialkoxynaphthalene-based copolymers. mdpi.com
| Synthesis Method | Yield (%) | Number Average Molecular Weight (Mn) (kDa) |
| Direct Arylation Polymerization (DAP) | > 70 | 30.0 |
| Suzuki Polycondensation (SPC) | Lower | 6.0 |
Table 2: Optoelectronic and Thermal Properties of PEHONDTBT Polymer
This table details the key properties of the PEHONDTBT polymer synthesized via the optimized DAP method. These characteristics are crucial for its potential application in organic electronic devices. mdpi.com
| Property | Value |
| Absorption Maximum (λmax) | 498 nm |
| Optical Band Gap (Eg) | 2.15 eV |
| HOMO Energy Level | -5.31 eV |
| LUMO Energy Level | -3.17 eV |
| Thermal Stability (TDT5%) | > 380 °C |
The use of this compound and its derivatives as monomers allows for the systematic design of conjugated polymers. By pairing it with different co-monomers, chemists can tune the resulting material's electronic structure, solubility, and thermal stability to meet the specific demands of advanced material applications. mdpi.comkennesaw.edu
Computational and Theoretical Investigations of 2,3 Diiodonaphthalene
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the properties of 2,3-diiodonaphthalene (B2993581). These calculations provide a detailed picture of the molecule's electronic structure and the nature of the interactions between its constituent atoms.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It has been successfully applied to this compound to determine key features like its molecular geometry, partial atomic charges, and standard thermodynamic properties. researchgate.net DFT calculations, often performed at levels like B3LYP with various basis sets, allow for the optimization of the molecular structure and the calculation of vibrational frequencies, which can be compared with experimental spectroscopic data. scirp.orgorientjchem.org
The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity. bhu.ac.inajchem-a.com The HOMO-LUMO energy gap is a key parameter that provides insight into the molecule's stability and reactivity. ajchem-a.com Theoretical calculations can also predict the molecular electrostatic potential (MEP), which identifies the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. orientjchem.orgbhu.ac.in
Table 1: Calculated Electronic Properties of a Related Chalcone (B49325) Derivative (Illustrative Example)
| Parameter | Value |
| HOMO Energy | |
| LUMO Energy | |
| Energy Gap (ΔE) | |
| Dipole Moment | 4.8670 Debye bhu.ac.in |
| Note: Specific DFT data for this compound was not available in the search results. The data presented is for a related chalcone derivative to illustrate the types of parameters obtained from DFT calculations. bhu.ac.in |
The electronic structure of diiodonaphthalenes, including the 2,3-isomer, is significantly influenced by the positions of the iodine substituents. acs.org Intramolecular interactions, particularly those involving the bulky iodine atoms, play a crucial role in determining the molecule's conformation and electronic properties. acs.org Studies have focused on elucidating the nature of iodine-iodine interactions within the naphthalene (B1677914) framework. acs.org
Density Functional Theory (DFT) Calculations
Mechanistic Elucidation via Theoretical Modeling
Theoretical modeling is a vital tool for elucidating the mechanisms of chemical reactions involving naphthalene derivatives. By mapping out potential energy surfaces and identifying transition states, researchers can gain a detailed understanding of reaction pathways.
The Ullmann coupling reaction is a widely used method for forming carbon-carbon bonds, often employed in on-surface synthesis to create two-dimensional molecular networks. aminer.orgacs.orgacs.org This reaction involves the dehalogenation of aryl halides and the subsequent coupling of the resulting radicals, typically catalyzed by a metal surface like copper, silver, or gold. aminer.orgacs.orgacs.org
Theoretical studies using DFT with dispersion corrections have been conducted to elucidate the reaction mechanisms of naphthalene halide derivatives on (111) coinage metal surfaces to form binaphthalene molecules. aminer.orgacs.org These studies have investigated the thermodynamics and kinetics of the reaction, providing detailed insights into the various steps, including adsorption, dehalogenation, and C-C bond formation. aminer.orgacs.org It has been shown that the catalytic surface has a significant influence on the reaction barriers, with even highly reactive surfaces like copper potentially inhibiting certain steps due to steric hindrance and the stability of organometallic intermediates. aminer.orgacs.org While detailed theoretical studies on phenyl halides exist, similar in-depth investigations on the larger aromatic system of naphthalene and its halides have been less common until recently. acs.org
The Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism is a key process in the formation and growth of polycyclic aromatic hydrocarbons (PAHs) in combustion environments and astrochemical settings. rsc.orglbl.govnih.govnih.gov This mechanism involves the abstraction of a hydrogen atom from an aromatic molecule, followed by the addition of acetylene (B1199291) (C₂H₂). rsc.org
Theoretical studies have been crucial in understanding the HACA mechanism starting from naphthalene. rsc.orgnih.gov These investigations indicate that the reaction of the 1-naphthalenyl radical with acetylene preferentially leads to the formation of acenaphthylene. rsc.orgnih.gov In contrast, the reaction with the 2-naphthalenyl radical is more complex. At lower temperatures, pathways leading to phenanthrene (B1679779) and anthracene (B1667546) are predicted to be significant. rsc.org However, at combustion-relevant temperatures (1000-2000 K), theoretical models suggest that the HACA mechanism primarily produces cyclopentafused PAHs rather than those with only six-membered rings. nih.gov Ab initio calculations have been used to construct detailed kinetic models for the HACA process, providing rate constants for individual reaction steps that can be incorporated into larger flame models. nih.gov
Ullmann Coupling Mechanisms of Naphthalene Halides
Prediction of Reactivity and Electronic Properties
Computational methods are not only used to understand existing data but also to predict the reactivity and electronic properties of molecules like this compound. These predictions can guide synthetic efforts and the design of new materials.
The reactivity of a molecule can be assessed using various quantum chemical descriptors derived from DFT calculations, such as the HOMO-LUMO gap, chemical potential, hardness, and softness. ajchem-a.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. ajchem-a.com The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and helps to identify sites prone to electrophilic or nucleophilic attack. orientjchem.orgbhu.ac.in For instance, in a study of a different molecule, the MEP map predicted that the positive electrostatic potential was concentrated near the hydrogen atoms. bhu.ac.in
The electronic properties of substituents on an aromatic ring can significantly influence the reactivity of the molecule. acs.org However, in some reactions, the electronic nature of the substituent has been found to have a minimal effect on the reactivity of aryl iodides. acs.org Theoretical calculations can help to rationalize these observations by providing a detailed picture of the electronic structure and the transition states of the reactions. The prediction of these properties is essential for understanding the chemical behavior of this compound and for designing new applications.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Spectroscopic Analysis Methodologies
Spectroscopic methods provide a deep insight into the molecular framework of 2,3-diiodonaphthalene (B2993581) by probing the interactions of the molecule with electromagnetic radiation and other energy sources.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu It is instrumental in determining the molecular weight and elemental composition of a compound. uni-saarland.de
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to several decimal places. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. msu.edu For this compound (C₁₀H₆I₂), HR-MS can confirm its elemental composition by providing a mass measurement that is very close to its calculated exact mass of 379.85590 Da. nih.gov This capability is crucial for differentiating it from other potential isomers or compounds with similar integer masses.
Table 1: HR-MS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆I₂ |
| Calculated Exact Mass | 379.85590 Da nih.gov |
Time-Of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. micro.org.aueag.com In this technique, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. carleton.eduphi.com These ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time of flight to a detector. carleton.edu
For this compound, TOF-SIMS can be employed to analyze thin films or crystalline surfaces. It provides detailed information about the surface chemistry, including the presence of the intact molecule and its characteristic fragments. micro.org.au The high mass resolution of TOF-SIMS allows for the separation of ions with very similar masses, aiding in the unambiguous identification of surface species. eag.com Furthermore, by rastering the primary ion beam across the surface, chemical maps can be generated, revealing the spatial distribution of this compound on a substrate. micro.org.auphi.com
MALDI-MS, GC/MS, and LC/MS
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for the analysis of large and fragile biomolecules, but it can also be applied to smaller organic molecules. autobio.com.cncreative-proteomics.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. diva-portal.org While not the primary technique for a small molecule like this compound, it could be used in specific research contexts, for instance, in studying its interactions with larger molecules. researchgate.net
Gas Chromatography/Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu GC separates volatile compounds based on their boiling points and interactions with a stationary phase. etamu.edu The separated components then enter the mass spectrometer for detection and identification. etamu.edu Given the likely volatility of this compound, GC/MS is a suitable technique for its analysis, allowing for both its separation from a mixture and its identification based on its mass spectrum and retention time. spectroscopyonline.com
Liquid Chromatography/Mass Spectrometry (LC/MS) is a powerful technique that couples the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. gentechscientific.com It is particularly useful for analyzing less volatile and thermally labile compounds. rsc.org For this compound, LC/MS can be a valuable tool, especially when dealing with complex matrices or when derivatization for GC/MS is not desirable. rsc.org High-resolution LC/MS (LC-HR-MS) further enhances the capability by providing accurate mass measurements of the separated components. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. utdallas.edu The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and structural features. utdallas.eduresearchgate.net
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic naphthalene (B1677914) core and the carbon-iodine bonds. Key expected vibrational regions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.
C-H in-plane and out-of-plane bending: These vibrations give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). utdallas.edu The pattern of these bands can provide information about the substitution pattern on the naphthalene ring.
C-I stretching: The carbon-iodine stretching vibrations are expected to appear at lower frequencies, typically in the far-infrared region, due to the heavy mass of the iodine atom.
While a specific, publicly available, and fully interpreted IR spectrum for this compound is not readily found in the search results, the general principles of IR spectroscopy and data from related iodo-naphthalene compounds can be used for interpretation. researchgate.netnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. wikipedia.orgrsc.org It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. wikipedia.orgebsco.com
For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most relevant techniques.
¹H NMR: The proton NMR spectrum of this compound would show signals for the six aromatic protons. Due to the symmetry of the molecule, specific splitting patterns and chemical shifts are expected. The protons on the naphthalene ring system will exhibit complex coupling patterns (spin-spin splitting) with their neighbors. The chemical shifts of these protons will be influenced by the electron-withdrawing effect of the iodine atoms.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, one would expect to see distinct signals for the ten carbon atoms of the naphthalene skeleton. The carbons directly bonded to the iodine atoms (C2 and C3) would be significantly shifted due to the heavy atom effect of iodine. The symmetry of the molecule would also be reflected in the number of unique carbon signals.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of this compound. ipb.pt
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 1,8-diiodonaphthalene (B175167) |
| 1-iodonaphthalene |
| 2-Bromo-3-iodonaphthalene |
| Benzene (B151609) |
| 1-hydroxyindoles |
| 1-hydroxytryptophans |
| 1-hydroxytryptamines |
| 2-Bromo-1-iodonaphthalene |
| 1,4-diiodonaphthalene |
| 2-iodo |
| Polystyrene |
| 1,3-Dihydroxynaphthalene |
| 2-Iodonaphthalene (B183038) |
| trans-1,3-Diphenyl-2-propen-1-ol |
| 1-Aryl-3-chloro-2-azetines |
| 2-aryl-3,3-dichloroazetidines |
| N4/C20 seco-indole alkaloid |
| Azirine |
| Aziridines |
| Pyrrole |
| Carbazole |
| Pyrrolidine |
| 1,3-benzodioxan |
| 1-, 2-, 3-, 7-, and 8-nitrofluoranthene |
| 3-nitrofluoranthene |
| Fluoranthene |
| 2,3-Benzofluorene |
| 2-(1-naphthyl)benzoic acid |
| methyl 2-iodobenzoates |
| Dextran |
| Glucomannan |
| Arabinoxylan |
| Arabinogalactan |
| Beta-1,3-glucan |
| Atropine |
| Cysteine |
| Benzamide |
| 4-methyl-3-pentene-2-one |
| Diethylmethylamine |
| Carbon dioxide |
| Propane |
| Cyclopropane |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorptions arising from π→π* transitions within the naphthalene ring system. The introduction of substituents onto the aromatic core influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).
In the case of this compound, the fused aromatic rings constitute the primary chromophore. The electronic transitions of the naphthalene system typically result in multiple absorption bands in the ultraviolet region. Studies on similarly substituted naphthalenes show that the position and intensity of these bands are sensitive to the nature and position of the substituents. mdpi.com The presence of iodine atoms as substituents on the naphthalene core is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the electronic effects of the halogen atoms. While specific spectral data for this compound is not widely published, analysis of related compounds like 2,3-diaminonaphthalene (B165487) shows characteristic π-π* transitions for the naphthalene aromatic rings at 230 nm and 288 nm. issn.org It is anticipated that this compound would exhibit a similarly complex spectrum with distinct peaks corresponding to its electronic structure.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Region (nm) | Chromophore |
|---|
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound samples. Commercial suppliers of related iodinated naphthalene compounds, such as 1,8-diiodonaphthalene and 2-iodonaphthalene, often specify a purity of ≥98.0% as determined by HPLC, underscoring the technique's importance in quality control. sigmaaldrich.comamerigoscientific.com
In a typical reversed-phase HPLC analysis of this compound, a nonpolar stationary phase, such as a C18 column, would be employed. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uk The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Due to its significant nonpolar character, this compound is expected to be well-retained on a C18 column, leading to a distinct retention time that allows for its separation from starting materials, by-products, or other impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. torontech.com
Table 2: Representative HPLC Method Parameters for Analysis of Iodinated Naphthalenes
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18, 5 µm particle size, e.g., 250 mm x 4.6 mm |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume in solution. scimagojr.com The process involves a column packed with a porous gel; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. scimagojr.com
GPC is predominantly used for the analysis of high molecular weight species such as polymers and macromolecules. scimagojr.com For a small molecule like this compound (Molecular Weight: 379.96 g/mol ), GPC is not a standard method for characterization or purity analysis, as its size falls well below the typical separation range of most GPC columns. researchgate.net However, the technique can be applied in specific contexts, such as separating small molecules from interfering macromolecular matrices in complex samples, for instance, in natural product preparations or food science. mdpi.com
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure of this compound has been determined and its details are available in the Cambridge Structural Database (CSD) under the deposition number 636727. researchgate.net The study was published in Acta Crystallographica Section E: Structure Reports Online. The crystallographic data reveals the exact conformation of the molecule and the packing arrangement within the crystal lattice. This information is invaluable for understanding the steric and electronic properties of the molecule and for computational modeling studies.
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| CSD Deposition No. | 636727 | researchgate.net |
| Chemical Formula | C₁₀H₆I₂ | researchgate.net |
| Publication | Acta Crystallographica Section E: Structure Reports Online, (2007), E63, o388-o390. | |
Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms the empirical formula of a newly synthesized compound.
For this compound, with the molecular formula C₁₀H₆I₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and iodine. The validation of a synthesized batch of this compound would involve an experimental determination of these percentages, which should closely match the calculated values within an acceptable margin of error (typically ±0.4%).
**Table 4: Theoretical Elemental Composition of this compound (C₁₀H₆I₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 31.61% |
| Hydrogen | H | 1.008 | 1.59% |
| Iodine | I | 126.90 | 66.80% |
| Total | | 379.96 | 100.00% |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-Diaminonaphthalene |
| 1,8-Diiodonaphthalene |
| 2-Iodonaphthalene |
| Naphthalene |
| Acetonitrile |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways
While syntheses for diiodonaphthalenes exist, future research will likely focus on developing more efficient, sustainable, and regioselective methods for producing 2,3-diiodonaphthalene (B2993581). Current methods can sometimes involve harsh conditions or lead to mixtures of isomers, necessitating complex purification steps.
Emerging research directions include:
Catalytic Direct Iodination: Investigating novel catalyst systems, such as those involving zeolites or advanced transition metal complexes, could enable the direct and highly regioselective iodination of naphthalene (B1677914) to favor the 2,3-isomer. This would represent a significant improvement in atom economy over multi-step classical methods.
Flow Chemistry Synthesis: The use of microreactor or flow chemistry systems could offer precise control over reaction parameters like temperature, pressure, and reaction time. This can enhance the selectivity and yield of iodination reactions while improving safety and scalability.
Cascade Reactions: The development of one-pot cascade reactions, where a series of bond-forming events occur sequentially, presents an elegant strategy. For instance, research into cascade iodocyclizations for synthesizing other diiodonaphthalene derivatives showcases a promising pathway that could be adapted for the 2,3-isomer, potentially starting from simpler, acyclic precursors. acs.orgscispace.com
A facile synthesis for this compound has been reported, which serves as a foundation for further improvements.
Table 1: Potential Novel Synthetic Approaches for this compound
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Direct Iodination | High atom economy, reduced waste, fewer synthetic steps. | Development of regioselective catalysts (e.g., zeolites, transition metals). |
| Flow Chemistry | Enhanced control, improved safety and scalability, higher yields. | Optimization of reaction conditions in continuous flow reactors. |
| Cascade Iodocyclization | High efficiency, molecular complexity from simple precursors. | Design of new starting materials and cyclization triggers. acs.orgscispace.com |
Exploration of Expanded Reactivity and Derivatization
The two carbon-iodine (C-I) bonds in this compound are prime sites for chemical modification, particularly through transition metal-catalyzed cross-coupling reactions. The adjacent positioning of the iodine atoms opens up possibilities for forming cyclic structures and complex polyaromatic systems.
Future exploration in this area will likely involve:
Selective Functionalization: Developing protocols for the selective mono-functionalization of one C-I bond while leaving the other intact. This would create versatile intermediates like 2-iodo-3-substituted naphthalenes, which can undergo further distinct transformations. a2bchem.com
Annulation Reactions: Using the di-iodo functionality to build fused ring systems. Palladium-catalyzed annulation reactions, for example, could be employed to synthesize novel polycyclic aromatic hydrocarbons (PAHs) or heteroaromatic systems with unique electronic and photophysical properties. kisti.re.kracs.org
Polymerization Monomers: Utilizing this compound as a key monomer in step-growth polymerization reactions. Through reactions like Suzuki or Sonogashira coupling, it can be linked with other aromatic units to create well-defined conjugated polymers. mdpi.combeilstein-journals.orgunifi.it
Derivatization is a key step in modifying the properties of a molecule for specific applications, such as enhancing solubility or improving ionization efficiency for analysis. ddtjournal.commdpi.comchemcoplus.co.jp
Table 2: Examples of Derivatization Reactions for Diiodonaphthalene Scaffolds
| Reaction Type | Reagents/Catalysts | Resulting Compound Class | Potential Application |
| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base. pnas.org | Aryl-substituted naphthalenes. | Organic electronics, Graphene nanoribbons. unifi.it |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts. mdpi.combeilstein-journals.org | Alkynyl-substituted naphthalenes. | Conjugated polymers, Molecular wires. |
| Ullmann Coupling | Thiols, Cu catalyst. figshare.com | Naphthothiazines. | Heterocyclic materials. |
| Glycosylsulfonylation | Glycosyl sodium sulfinates, Cu catalyst. rsc.org | Glycosyl aryl sulfones. | Bioactive molecules. |
Integration into Advanced Functional Materials Systems
The derivatives of this compound are promising candidates for the construction of high-performance organic materials. Its rigid naphthalene core can impart thermal stability and favorable electronic properties to the final material.
Key areas for future integration include:
Organic Electronics: Incorporating 2,3-disubstituted naphthalene units into the backbone of conjugated polymers for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). lookchem.commdpi.comgoogle.com Research has already shown that polymers based on 2,3-dialkoxynaphthalene can be synthesized via direct arylation polymerization (DAP) for these purposes. mdpi.com
Porous Organic Materials: Using this compound derivatives as building blocks for the synthesis of porous organic cages or covalent organic frameworks (COFs). google.comrsc.org The defined geometry of the monomer can lead to materials with highly regular pore structures, suitable for gas storage, separation, and catalysis. google.com
Graphene Nanoribbons (GNRs): Employing derivatives of this compound in the bottom-up synthesis of structurally precise GNRs. The Scholl reaction of arylated polynaphthalene precursors, which can be derived from diiodo-intermediates, is a key method for creating wide GNRs with low band gaps and high charge carrier mobility. unifi.it
Table 3: Potential Applications in Advanced Functional Materials
| Material Class | Role of this compound Derivative | Target Properties |
| Conjugated Polymers | Monomer unit in the polymer backbone. mdpi.com | Tunable band gap, high charge mobility, good film-forming ability. |
| Porous Organic Frameworks | Shape-persistent building block (strut). google.com | High surface area, permanent porosity, chemical stability. |
| Graphene Nanoribbons | Precursor for arylated polynaphthalene polymers. unifi.it | Low band gap, high charge carrier mobility, defined width. |
Computational Design and Prediction of this compound-based Materials
Computational chemistry offers powerful tools to accelerate the discovery and design of new materials, saving significant experimental time and resources. For this compound and its derivatives, computational methods are crucial for predicting their properties and guiding synthetic efforts.
Future research opportunities in this domain are:
High-Throughput Screening: Using computational databases and algorithms to screen vast libraries of virtual derivatives of this compound for desired electronic or material properties. This can identify the most promising candidates for synthesis. rsc.org
Reaction Mechanism Elucidation: Employing Density Functional Theory (DFT) calculations to understand the mechanisms and regioselectivity of reactions involving this compound. Such studies can explain experimental outcomes and help optimize reaction conditions, as demonstrated in the theoretical analysis of the regioselectivity of direct arylation polymerization of a 2,3-dialkoxynaphthalene monomer. mdpi.com
Machine Learning for Synthesis Prediction: Developing and applying machine learning (ML) algorithms to predict the outcomes of unknown reactions and to propose optimal synthetic conditions. chemrxiv.orgchemrxiv.org By training on existing reaction data, these models can extrapolate to new systems, providing a powerful tool for designing synthetic routes to complex this compound-based materials. chemrxiv.org
Table 4: Computational Approaches and Their Applications
| Computational Method | Area of Application | Key Insights |
| Density Functional Theory (DFT) | Prediction of optoelectronic properties. | HOMO/LUMO energy levels, band gaps, absorption spectra. mdpi.com |
| DFT/Continuum Solvation Models | Elucidation of reaction mechanisms. | Activation energies, transition state geometries, regioselectivity. mdpi.com |
| Machine Learning (ML) | Optimization of synthetic conditions. | Prediction of reaction yields under untested conditions, plausible extrapolations. chemrxiv.orgchemrxiv.org |
| Molecular Dynamics (MD) | Simulation of material assembly. | Packing motifs, morphology of thin films, host-guest interactions. pnas.org |
Q & A
Basic: What are the recommended synthesis and purification protocols for 2,3-diiodonaphthalene?
Answer:
this compound can be synthesized via halogenation reactions using naphthalene derivatives and iodine sources. A common approach involves iodination of 2,3-diaminonaphthalene or direct diiodination of naphthalene under controlled conditions. Post-synthesis, purification typically employs column chromatography with a hexane/dichloromethane solvent system to isolate the compound as an off-white solid . Characterization via NMR (e.g., signals at 7.23–7.29 ppm and 8.11–8.17 ppm in CDCl) and UV-Vis spectroscopy (using DMSO as a reference) is critical to confirm purity and structural integrity .
Basic: How is the crystal structure of this compound determined, and what distinguishes it from other dihalogenated naphthalenes?
Answer:
X-ray diffraction (XRD) is the primary method for resolving the crystal structure of this compound. Unlike other dihalogenated naphthalenes (e.g., 2,6-dibromo- or 1,4-dichloro-naphthalenes), this compound uniquely forms an ordered herringbone lattice without statistical atomic disorder . This structural distinction arises from steric and electronic effects of iodine substituents, which influence molecular packing. Comparative studies with smaller halogens (Cl, Br) show reduced lattice stability in non-2,3-substituted isomers .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR : Identifies proton environments, with aromatic signals typically between 7.2–8.2 ppm .
- UV-Vis Spectroscopy : Measures absorbance profiles (e.g., using a SpectraMax M2 spectrometer) to assess electronic transitions influenced by iodine’s heavy-atom effect .
- Mass Spectrometry : Confirms molecular weight (e.g., via electron ionization) and isotopic patterns due to iodine’s natural abundance .
Advanced: Why does this compound form a herringbone crystal lattice, while other dihalogenated isomers do not?
Answer:
The herringbone arrangement in this compound is attributed to iodine’s large atomic radius and polarizability, which enhance intermolecular halogen-halogen interactions and van der Waals forces. Computational modeling (e.g., density functional theory) reveals that the 2,3-substitution pattern minimizes steric hindrance while maximizing dipole-dipole alignment, enabling ordered packing. In contrast, isomers like 2,6-dibromonaphthalene exhibit disordered lattices due to unfavorable halogen positioning and weaker interactions .
Advanced: How can researchers resolve discrepancies between experimental and theoretical thermodynamic data for halogenated naphthalenes?
Answer:
For compounds like this compound, discrepancies in entropy () or enthalpy () values may arise from approximations in computational models (e.g., neglecting solvent effects or lattice vibrations). To address this:
- Validate experimental data using calorimetry (e.g., differential scanning calorimetry) and gas-phase thermochemistry .
- Refine computational parameters by incorporating crystal field effects and higher-level theory (e.g., CCSD(T)) for halogen interactions .
- Compare with analogs : Cross-reference data from structurally similar compounds (e.g., 2,3-dimethylnaphthalene) to identify systematic errors .
Advanced: What methodological strategies are recommended for analyzing photophysical properties of this compound?
Answer:
The heavy-atom effect of iodine enhances spin-orbit coupling, making this compound suitable for studying triplet-state dynamics. Key approaches include:
- Time-Resolved Fluorescence Spectroscopy : To measure intersystem crossing rates and triplet lifetimes.
- Electrochemical Analysis : Cyclic voltammetry determines redox potentials, which correlate with charge-transfer behavior.
- Computational Modeling : TD-DFT calculations predict absorption/emission spectra and excited-state geometries .
Advanced: How do halogen substituent positions (e.g., 2,3 vs. 1,8) influence the reactivity and applications of diiodonaphthalenes?
Answer:
The 2,3-substitution pattern enhances steric accessibility for further functionalization (e.g., Suzuki coupling) compared to peri-substituted (1,8) isomers. Reactivity differences arise from:
- Electronic Effects : Iodine’s electron-withdrawing nature activates specific positions for electrophilic substitution.
- Steric Constraints : this compound’s planar geometry facilitates catalysis and supramolecular assembly, whereas 1,8-substituted analogs face steric hindrance .
Advanced: What are the best practices for handling contradictions in crystallographic or spectroscopic data for halogenated naphthalenes?
Answer:
- Reproducibility : Repeat experiments under varied conditions (e.g., solvent, temperature) to confirm results .
- Multi-Technique Validation : Cross-verify XRD data with solid-state NMR or Raman spectroscopy .
- Peer Consultation : Collaborate with crystallography databases (e.g., CCDC) to compare structural parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
